甲酸4-(1-甲基-1H-吲哚-3-基)丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

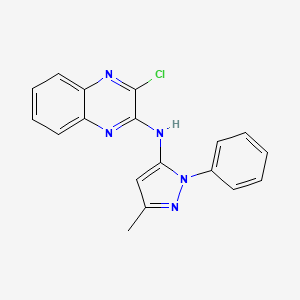

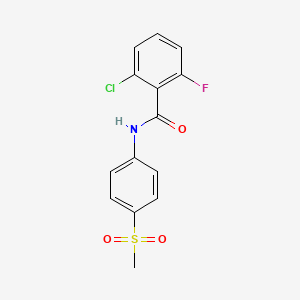

“Methyl 4-(1-methyl-1H-indol-3-yl)butanoate” is a chemical compound with the linear formula C14H17NO2 . It is a member of the indole family, which are aromatic heterocyclic organic compounds . This compound has been found to act as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Synthesis Analysis

The synthesis of indole derivatives, such as “methyl 4-(1-methyl-1H-indol-3-yl)butanoate”, often involves multicomponent reactions (MCRs). These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of “methyl 4-(1-methyl-1H-indol-3-yl)butanoate” can be analyzed using various spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectra of the proton and the isotope of carbon13, as well as mass spectrometry . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole derivatives, including “methyl 4-(1-methyl-1H-indol-3-yl)butanoate”, are known to undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions due to excessive π-electrons delocalization . They can also be used as precursors for generating biologically active structures .Physical and Chemical Properties Analysis

The physical and chemical properties of “methyl 4-(1-methyl-1H-indol-3-yl)butanoate” can be determined using various techniques. For instance, infrared and 1HNMR spectroscopy of the proton as well as carbon13 can be used in addition to using mass spectrometry to verify the validity of the prepared structures .科学研究应用

脲酶抑制

甲基4-(1H-吲哚-3-基)丁酸衍生物已被研究其作为脲酶抑制剂的潜力。这些衍生物对脲酶表现出有效的抑制作用,表明它们在药物设计方案的治疗剂中具有潜在的应用 (Nazir 等人,2018)。

合成化学

3-{2-[(3-甲基-1H-吲哚-2-基)羰基]肼基亚胺}丁酸乙酯,一种与甲基4-(1-甲基-1H-吲哚-3-基)丁酸乙酯相关的化合物,被合成用于合成化学的进一步应用。其结构使用各种光谱方法确定,表明其在有机合成领域具有潜在的用途 (Farghaly 和 Gomha,2012)。

天然产物的全合成

与甲基4-(1-甲基-1H-吲哚-3-基)丁酸乙酯结构相似的化合物已被用于天然产物(如创心霉素)的全合成。这些合成涉及立体选择性转化,并在药物化学中具有意义 (Kato 等人,2001)。

分析和结构表征

甲基4-(1-甲基-1H-吲哚-3-基)丁酸乙酯类似物已使用各种色谱和光谱方法进行全面分析和结构表征。这项研究拓宽了对这些物质的了解,可用于法医和临床目的 (Dybowski 等人,2021)。

生物燃料中的自燃研究

在生物燃料的背景下,丁酸甲酯(与甲基4-(1-甲基-1H-吲哚-3-基)丁酸甲酯结构相关)的衍生物已被研究其自燃特性。这项研究对于建立针对较大甲酯的模型和理解生物柴油燃烧所涉及的动力学至关重要 (Jiao 等人,2015)。

缓蚀

含有甲基4-(1-甲基-1H-吲哚-3-基)丁酸乙酯结构的化合物已被合成并评估为缓蚀剂。它们在酸性环境中保护钢方面表现出很高的效率,表明它们在工业应用中的潜力 (Missoum 等人,2013)。

对映选择性合成

该化合物已参与对映选择性合成过程,如吲哚与α、β-不饱和酰基膦酸酯的 Friedel-Crafts 烷基化反应。这展示了它在生产对映体纯化合物的过程中所扮演的角色,这在药物合成中至关重要 (Bachu 和 Akiyama,2010)。

作用机制

The mechanism of action of “methyl 4-(1-methyl-1H-indol-3-yl)butanoate” and its derivatives often involves their interaction with biological targets. For example, some derivatives have been found to inhibit tubulin polymerization, induce cell apoptosis in a dose-dependent manner, and arrest cells in the G2/M phase .

安全和危害

The safety and hazards associated with “methyl 4-(1-methyl-1H-indol-3-yl)butanoate” and its derivatives can vary depending on their specific structures and uses. For example, some compounds may have hazard classifications such as Acute Tox. 3 Oral . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

未来方向

Indole derivatives, including “methyl 4-(1-methyl-1H-indol-3-yl)butanoate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They could be further developed for various applications, such as tubulin polymerization inhibitors . Therefore, future research could focus on designing and synthesizing new indole derivatives and evaluating their biological activities.

属性

IUPAC Name |

methyl 4-(1-methylindol-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-15-10-11(6-5-9-14(16)17-2)12-7-3-4-8-13(12)15/h3-4,7-8,10H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGWWDKBQUXCQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-methyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2811949.png)

![N-cyclohexyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811950.png)

![Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate](/img/structure/B2811952.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylbut-2-ynamide](/img/structure/B2811953.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811957.png)

![Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2811960.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2811961.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2811963.png)

![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)